N-(1-benzylpiperidin-3-yl)-N-methylpyridine-3-carboxamide
Description
N-(1-benzylpiperidin-3-yl)-N-methylpyridine-3-carboxamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders. It features a piperidine ring, which is a common structural motif in many pharmacologically active compounds.
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-21(19(23)17-9-5-11-20-13-17)18-10-6-12-22(15-18)14-16-7-3-2-4-8-16/h2-5,7-9,11,13,18H,6,10,12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLHTSQBLBFABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-3-yl)-N-methylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reductive amination of a piperidine derivative with a benzyl halide, followed by the acylation of the resulting amine with a pyridine carboxylic acid derivative. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common to ensure consistency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-3-yl)-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1-benzylpiperidin-3-yl)-N-methylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders such as Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-3-yl)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets in the body. It is known to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that break down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl) benzamide: Known for its anticancer properties.
N-(2-methoxyethyl)naphthalene-2-sulfonamide: A potent, selective, and reversible human butyrylcholinesterase inhibitor.
Uniqueness
N-(1-benzylpiperidin-3-yl)-N-methylpyridine-3-carboxamide is unique due to its dual inhibitory action on acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the treatment of neurological disorders. Its structural features, including the benzyl and pyridine moieties, contribute to its high binding affinity and selectivity for these enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
